molecular formula C17H14Cl2N2O4S2 B2732488 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 325988-90-7

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2732488
CAS No.: 325988-90-7
M. Wt: 445.33
InChI Key: HBNMUENVWWAFCS-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,5-dichlorothiophene moiety at the 4-position and a 3,4,5-trimethoxybenzamide group at the 2-position. Its synthesis likely involves condensation reactions between functionalized thiazole precursors and benzoyl chlorides, as seen in analogous compounds (e.g., ). The dichlorothiophene and trimethoxybenzamide groups contribute to its hydrophobic and electron-rich properties, influencing solubility and reactivity.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S2/c1-23-11-4-8(5-12(24-2)14(11)25-3)16(22)21-17-20-10(7-26-17)9-6-13(18)27-15(9)19/h4-7H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMUENVWWAFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step reactions. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with thiosemicarbazide to form the thiazole ring. The resulting intermediate is further reacted with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Structural Features

The compound features a thiazole ring and a dichlorothiophene moiety which contribute to its unique chemical properties. These structural elements are critical for its biological activity.

Medicinal Chemistry

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has shown promise in various therapeutic areas:

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against multiple cancer cell lines. For instance:

  • Case Study: A derivative of this compound demonstrated inhibition of cell proliferation in MGC-803 and PC-3 cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth effectively.

The biological mechanisms of action for this compound include:

Enzyme Inhibition
It is hypothesized that this compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation. For example:

  • Target Enzyme: Cyclin-dependent kinase 2 (CDK2) has been identified as a potential target for similar compounds.

Cell Cycle Regulation
Studies have shown that this compound can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis .

Material Science

This compound is also being explored for applications in material science:

  • Polymer Chemistry: Its unique structure allows it to be used as a building block in the synthesis of novel polymers with desired properties.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various pathogens
Enzyme InhibitionPotential inhibitor of CDK2
Cell Cycle RegulationDisrupts normal cell cycle leading to apoptosis

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of various substrates . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2,5-dichlorothiophene-thiazole core and 3,4,5-trimethoxybenzamide side chain. Key comparisons with similar derivatives include:

Compound Name Substituent on Thiazole (Position 4) Benzamide Moiety Molecular Weight (g/mol) Key Properties/Activity References
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl 3,4,5-Trimethoxybenzamide 404.87 Higher lipophilicity due to chlorophenyl; moderate cytotoxicity in cancer cell lines.
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide 2,5-Dichlorothiophen-3-yl 4-Nitrobenzamide Not reported Electron-withdrawing nitro group reduces electron density, potentially altering binding affinity.
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide 4-Methylthiazole 3,4,5-Trimethoxybenzamide 348.38 Reduced steric bulk compared to dichlorothiophene derivatives; improved solubility but lower antiproliferative activity.
(Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-... (4b, ) Hydrazine-linked 4-chlorophenyl 3,4,5-Trimethoxybenzamide 555.00 Extended conjugation via hydrazine improves intercalation with DNA or tubulin; IC₅₀ values in micromolar range against MCF-7 and HeLa cells.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The trimethoxybenzamide group (electron-donating) enhances π-π stacking with aromatic residues in target proteins, while nitro substituents (e.g., in ) may hinder such interactions .
  • Hybrid Structures : Compounds with hydrazine linkers () or furan rings () exhibit extended conjugation, which correlates with enhanced cytotoxicity in vitro .

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, a dichlorothiophene moiety, and a trimethoxybenzamide group. These structural components contribute to its unique chemical properties and biological interactions. The presence of multiple functional groups enhances its reactivity and affinity towards various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus .
    • Table 1 summarizes the antimicrobial activity of related thiazole compounds:
    Compound NameTarget BacteriaMIC (mg/mL)MBC (mg/mL)
    Compound 9E. coli0.170.23
    Compound 1E. cloacae0.230.47
    Compound 3S. Typhimurium0.230.47
  • Anticancer Activity :
    • The compound may inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and potential apoptosis in cancer cells . This suggests its application in cancer therapeutics.
  • Anti-inflammatory Activity :
    • Thiazole derivatives are known for their anti-inflammatory effects; thus, this compound may also exhibit similar properties due to its structural features .

The biological activity of this compound is attributed to its interaction with multiple biochemical pathways:

  • Cell Cycle Regulation : The inhibition of CDK2 suggests that the compound may disrupt normal cell cycle progression.
  • Enzyme Inhibition : The presence of electron-withdrawing groups (like Cl) enhances the compound's ability to interact with target enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Substituent Effects : The presence of methoxy groups at specific positions on the benzamide ring significantly enhances antimicrobial activity .
  • Hydrophobic Interactions : The incorporation of hydrophobic moieties increases lipophilicity, which is beneficial for membrane permeability and bioavailability .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of various thiazole derivatives in treating infections and cancer:

  • A study published in MDPI highlighted that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another investigation into thiazole derivatives indicated that modifications at specific positions led to enhanced anticancer properties compared to unmodified analogs .

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